4-Nitro-1H-pyrazol-5-amin

Übersicht

Beschreibung

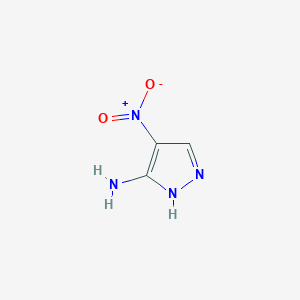

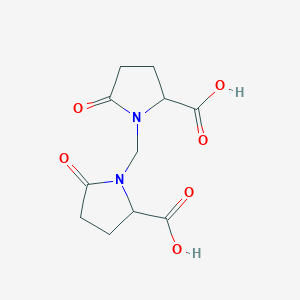

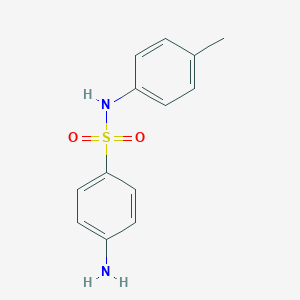

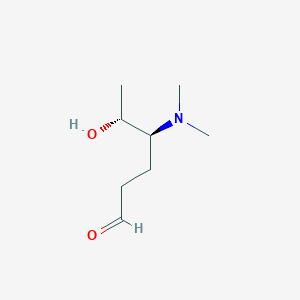

The compound 4-nitro-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is characterized by a 5-atom ring containing two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The presence of the nitro group and the amine group in the compound suggests that it may have unique chemical properties and reactivity patterns that could be exploited in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, while the exact synthesis of 4-nitro-1H-pyrazol-5-amine is not detailed, related compounds are synthesized through reactions involving amines and hydrazines with other heterocyclic compounds. For instance, reactions of 1,3,6-trimethyl-5-nitrouracil with amines and hydrazines have been studied to synthesize fused-ring pyrimidines, which are structurally related to pyrazoles . Additionally, acylation reactions of heteroaromatic amines have been used to prepare pyrazolo[4,3-b]pyridine derivatives, indicating that similar strategies could potentially be applied to synthesize 4-nitro-1H-pyrazol-5-amine .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their chemical reactivity and interaction with other molecules. The papers describe the molecular structures of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which exhibits a polarized structure in the nitroaniline portion and forms hydrogen-bonded chains of rings . This suggests that 4-nitro-1H-pyrazol-5-amine could also exhibit significant molecular polarization, which may affect its reactivity and hydrogen bonding capabilities.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the functional groups attached to the ring. The presence of a nitro group and an amine group in 4-nitro-1H-pyrazol-5-amine implies that it can participate in various chemical reactions. For example, the nitro group can undergo reduction reactions, while the amine group can be involved in the formation of amides or Schiff bases. The papers discuss the formation of hydrogen-bonded structures in related compounds, which indicates that 4-nitro-1H-pyrazol-5-amine could also engage in hydrogen bonding, affecting its reactivity and the formation of supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitro-1H-pyrazol-5-amine, such as solubility, melting point, and stability, would be influenced by its molecular structure. The nitro group is typically electron-withdrawing, which could affect the compound's acidity and basicity. The amine group, on the other hand, is electron-donating and could participate in protonation or deprotonation reactions. The papers do not provide specific data on the physical and chemical properties of 4-nitro-1H-pyrazol-5-amine, but the properties of structurally similar compounds suggest that it may have moderate solubility in polar solvents and could form stable crystalline structures through hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Energetische Materialien

4-Nitro-1H-pyrazol-5-amin und seine Derivate wurden auf ihren potenziellen Einsatz in energetischen Materialien untersucht . Beispielsweise wurde N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amin durch Reaktion von 4-Chlor-3,5-dinitropyrazol und DMF bei 100 °C für 4 h hergestellt . Diese Verbindung und ihre Derivate weisen vielversprechende Schmelzpunkte und thermische Stabilität auf, was sie zu potenziellen Kandidaten für schmelzbare Sprengstoffe macht .

Synthese neuer Verbindungen

Die Verbindung wird als synthetische Zwischenstufe bei der Herstellung neuer Verbindungen verwendet . Beispielsweise wurden vier neue energetische Derivate durch nukleophile Reaktionen auf Basis von N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amin hergestellt .

Biologische Forschung

Pyrazolderivate, einschließlich this compound, sind für ihre vielfältigen und wertvollen synthetischen, biologischen und photophysikalischen Eigenschaften bekannt . Sie wurden in der biologischen Forschung aufgrund ihrer nachgewiesenen Anwendbarkeit und Vielseitigkeit eingesetzt .

Materialwissenschaften

In den Materialwissenschaften werden pyrazolhaltige Verbindungen wie this compound aufgrund ihrer einzigartigen Eigenschaften verwendet . Sie werden zur Herstellung relevanter Chemikalien in diesem Bereich eingesetzt .

Industrielle Anwendungen

Pyrazolderivate werden in verschiedenen Industriebereichen eingesetzt

Wirkmechanismus

Target of Action

Nitropyrazoles, a family of compounds to which 3-amino-4-nitropyrazole belongs, are known for their broad range of chemical and biological properties . They are often used as key components in the synthesis of various biologically active compounds .

Mode of Action

The presence of a nitro group in the pyrazole ring is useful for the functionalization of pyrazoles . This functionalization can occur both by virtue of transformations of this group and due to its activating effect on the endocyclic NH fragment and certain substituents in the ring .

Biochemical Pathways

Nitropyrazoles are known to be involved in a variety of biological activities .

Pharmacokinetics

The physicochemical properties of related nitropyrazole compounds have been studied .

Result of Action

Nitropyrazoles are known for their diverse biological activities .

Action Environment

The synthesis of related nitropyrazole compounds has been shown to be influenced by reaction conditions .

Safety and Hazards

Zukünftige Richtungen

The combination of superior energetic structural fragments is a feasible route to design new energetic materials . In this regard, selected metal and nitrogen-rich salts based on 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) are prepared and characterized . This suggests that “4-nitro-1H-pyrazol-5-amine” and similar compounds could have potential applications in the design of new energetic materials.

Eigenschaften

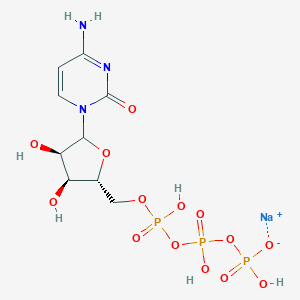

IUPAC Name |

4-nitro-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGYPTNGYXOXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394255 | |

| Record name | 4-nitro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16115-82-5 | |

| Record name | 4-Nitro-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16115-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a unique aspect of the synthesis of 3-amino-4-nitropyrazole described in the research?

A1: The research by [, ] describes a novel synthetic route to obtain 3-amino-4-nitropyrazole. This method utilizes a reaction between 4-methoxy-5-nitropyrimidine and hydrazine. This reaction pathway is particularly interesting as it involves the conversion of a pyrimidine ring to a pyrazole ring, a transformation not commonly observed. [] The mechanism is proposed to involve the initial formation of 4-hydrazino-5-nitropyrimidine, which then undergoes further reaction with hydrazine to yield the final 3-amino-4-nitropyrazole product. []

Q2: What spectroscopic data supports the structural characterization of 3-amino-4-nitropyrazole?

A2: The synthesized 3-amino-4-nitropyrazole was characterized using a combination of spectroscopic techniques. These included ultraviolet-visible (UV), infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry. [] The data obtained from these analyses were consistent with the assigned structure of the compound, confirming its successful synthesis.

Q3: What are the potential applications of 3-amino-4-nitropyrazole and its derivatives highlighted in the research?

A3: The research highlights the potential of 3-amino-4-nitropyrazole as a precursor for synthesizing other valuable compounds. For instance, the nitro group in 3-amino-4-nitropyrazole can be reduced to an amine, forming an ortho-diamine. These ortho-diamines are valuable building blocks for synthesizing heterocyclic compounds. Specifically, the research demonstrates their use in synthesizing pyrazolo[3,4-b]pyrazine and its derivatives through condensation reactions with α-dicarbonyl compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)